Asterrelenin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H25N3O4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S,10R,12S)-3-acetyl-12-hydroxy-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione |
InChI |
InChI=1S/C25H25N3O4/c1-5-23(3,4)24-14-25(32)21(31)26-18-12-8-6-10-16(18)20(30)28(25)22(24)27(15(2)29)19-13-9-7-11-17(19)24/h5-13,22,32H,1,14H2,2-4H3,(H,26,31)/t22-,24+,25-/m0/s1 |
InChI Key |
VQSXFZXCXRKORH-CAOCKLPOSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H]2[C@@](C[C@]3(N2C(=O)C4=CC=CC=C4NC3=O)O)(C5=CC=CC=C51)C(C)(C)C=C |
Canonical SMILES |
CC(=O)N1C2C(CC3(N2C(=O)C4=CC=CC=C4NC3=O)O)(C5=CC=CC=C51)C(C)(C)C=C |
Synonyms |
asterrelenin |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Asterrelenin
Historical Context of Asterrelenin Discovery and Source Organisms
This compound was first reported as a new alkaloid isolated from the soil-inhabiting fungus Aspergillus terreus. nih.govnih.gov This fungus is a common and cosmopolitan saprotroph, known for producing a rich diversity of secondary metabolites. nih.gov The initial discovery was part of a broader investigation into the chemical constituents of a solid-state fermented culture of Aspergillus terreus. nih.govresearchgate.net In this study, this compound was isolated alongside several new sesterterpenoids, highlighting the biosynthetic versatility of this fungal species. nih.govresearchgate.net Subsequent studies have also reported the isolation of (+)-asterrelenin from endophytic strains of Aspergillus terreus. ekb.egresearchgate.net
Methodologies for this compound Isolation from Biological Sources
The isolation of this compound from fungal cultures typically involves a multi-step process designed to separate the compound from a complex mixture of other metabolites. nih.govresearchgate.net A general workflow for this process is outlined below:
Fungal Cultivation: The process begins with the cultivation of Aspergillus terreus on a suitable growth medium. ekb.eg Solid-state fermentation on media like rice or dilution plating on Potato Dextrose Agar (PDA) are common methods. nih.govresearchgate.netcornell.edu
Extraction: The fungal biomass and/or the culture medium are then extracted using organic solvents. nih.govresearchgate.net Ethyl acetate (B1210297) is frequently used to extract the secondary metabolites from the fermented culture. nih.govresearchgate.net
Fractionation and Purification: The crude extract is then subjected to various chromatographic techniques to separate the individual compounds. researchgate.net This often involves initial fractionation using methods like reversed-phase column chromatography. nih.gov Further purification of the fractions containing this compound is achieved through repeated chromatographic steps, which may include High-Performance Liquid Chromatography (HPLC), to yield the pure compound. mdpi.com
Advanced Spectroscopic and Crystallographic Approaches in this compound Structural Determination
The definitive structure of this compound was established through a combination of sophisticated analytical techniques. researchgate.net These methods provide detailed information about the molecule's connectivity, stereochemistry, and three-dimensional arrangement. studypug.comsolubilityofthings.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. researchgate.netsolubilityofthings.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the carbon-hydrogen framework of this compound. researchgate.net
¹H NMR (Proton NMR): Provides information about the different types of protons in the molecule and their chemical environments. mimedb.orghmdb.ca
¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms present. nih.gov
Mass Spectrometry (MS) Characterization of this compound
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. rfi.ac.ukpremierbiosoft.com
High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the precise molecular formula of this compound by measuring its mass-to-charge ratio with very high accuracy. researchgate.net
Fragmentation Analysis: MS can also be used to fragment the molecule, and the resulting fragmentation pattern provides valuable clues about the structural components of the compound. proteomics.com.au
X-ray Crystallography in this compound Structure Confirmation and Absolute Configuration
X-ray crystallography is considered the gold standard for determining the three-dimensional structure of crystalline compounds. studypug.comwikipedia.org This technique provides an unambiguous determination of the molecule's atomic arrangement, including bond lengths, bond angles, and absolute stereochemistry. rsc.orgnih.gov The structure of this compound, including its absolute configuration, was definitively confirmed through single-crystal X-ray diffraction analysis. nih.govresearchgate.net This powerful method involves directing a beam of X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. youtube.com
Chiroptical Spectroscopy (CD/ORD) in Stereochemical Assignment of this compound (General Methodologies)
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the stereochemistry of chiral molecules. pg.edu.plslideshare.net These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. chiralabsxl.comslideshare.net
Circular Dichroism (CD): Measures the difference in absorption between left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is characteristic of the molecule's stereochemical features. pg.edu.pl
Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation with respect to the wavelength of light. slideshare.netbhu.ac.in The shape of the ORD curve, particularly the Cotton effect observed near an absorption band, provides information about the absolute configuration of the molecule. slideshare.net
While X-ray crystallography provided the definitive absolute configuration for this compound, chiroptical methods are valuable complementary techniques, especially when suitable crystals for X-ray analysis are not available. researchgate.netchiralabsxl.com
Data Tables
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| Molecular Formula | C₂₅H₂₅N₃O₄ | nih.gov |
| Monoisotopic Mass | 431.18450629 Da | nih.gov |
| Infrared (IR) Peaks | 3273, 1691, 1647 cm⁻¹ | mdpi.com |
| Key ¹³C NMR Chemical Shifts (ppm) | 170.0, 168.7, 166.4 (amides) | mdpi.com |
Stereochemical Assignment of this compound
The definitive three-dimensional structure of this compound, a complex alkaloid isolated from the fungus Aspergillus terreus, was unequivocally established through single-crystal X-ray crystallography. acs.orgresearchgate.net This powerful analytical technique provided precise information about the spatial arrangement of atoms within the molecule, allowing for the unambiguous assignment of its relative and absolute stereochemistry. acs.orgwikipedia.org
The structure was solved using direct methods and refined by full-matrix least-squares on F², a standard procedure in modern crystallography for determining molecular structures from diffraction data. acs.org A key outcome of this analysis was the determination of the absolute structure parameter. acs.org This parameter is critical for confidently assigning the absolute configuration of a chiral molecule, which for this compound was determined to be (2S, 10R, 12S). acs.org
The crystallographic analysis yielded a colorless cubic crystal belonging to the orthorhombic space group P2₁2₁2₁, which is a chiral space group, confirming the enantiomerically pure nature of the isolated natural product. acs.org The detailed crystallographic data provided a complete and precise picture of the molecule's intricate, cage-like architecture and the specific orientation of its substituents, including the acetyl group, the hydroxyl group, and the reversed prenyl group at the stereogenic centers. acs.org
Table 1: X-ray Crystallographic Data for this compound This table presents the key parameters from the single-crystal X-ray diffraction analysis used to determine the structure of this compound.
| Parameter | Value |
| Molecular Formula | C₂₅H₂₅N₃O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.155(2) |
| b (Å) | 12.011(2) |
| c (Å) | 18.005(4) |
| V (ų) | 2197.3(8) |
| Z | 4 |
| Dcalc (g/cm³) | 1.319 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R1 (all data) | 0.0488 |
| wR2 (all data) | 0.0791 |
| Absolute Structure Parameter | 0(10) |
| Data sourced from Li et al., 2005. acs.org |
The successful application of X-ray crystallography was fundamental, as other methods like Nuclear Magnetic Resonance (NMR) spectroscopy, while essential for determining the planar structure and connectivity, are often insufficient on their own for the definitive assignment of absolute stereochemistry in such complex molecules without extensive derivatization or computational analysis. acs.orgnih.gov
Biosynthetic Pathways and Total Synthesis of Asterrelenin
Proposed Biosynthetic Pathway Elucidation of Asterrelenin
The biosynthesis of this compound is a multifaceted process involving several key precursors and enzymatic transformations, orchestrated by a dedicated gene cluster within Aspergillus terreus.
Key Biosynthetic Precursors to this compound
The structural complexity of this compound suggests a hybrid biosynthetic origin, drawing from both polyketide and terpenoid pathways. Meroterpenoids, a class of natural products to which this compound is related, are known to be derived from such mixed pathways. researchgate.netcapes.gov.br The core scaffold of this compound is assembled from precursors that undergo a series of enzymatic modifications to yield the final intricate molecule. While the precise initial building blocks are still under full investigation, the biosynthesis of related meroterpenoids in Aspergillus species often involves dimethylorsellinic acid (a polyketide) and farnesyl pyrophosphate (a terpenoid). researchgate.net
Enzymatic Transformations in this compound Biosynthesis
The assembly of this compound from its precursors is catalyzed by a series of enzymes that perform specific chemical transformations. These enzymatic reactions are crucial for constructing the characteristic ring system and installing the various functional groups of the molecule. The types of enzymatic transformations likely involved include:
Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) activity: The core of the molecule is likely assembled by the coordinated action of PKS and NRPS enzymes. secondarymetabolites.orgnih.gov These large, multi-domain enzymes are responsible for the iterative condensation of simple acyl-CoA and amino acid building blocks.
Cyclization Reactions: A key step in the biosynthesis is the formation of the multiple rings of the this compound scaffold. This is likely achieved through intramolecular cyclization reactions catalyzed by specific cyclase enzymes. nih.gov
Oxidative Modifications: Hydroxylation and other oxidative reactions are common in natural product biosynthesis and are likely responsible for the introduction of the hydroxyl group and other oxygenated functionalities in this compound. These reactions are often catalyzed by cytochrome P450 monooxygenases. nih.gov
Prenylation: The attachment of the isoprene (B109036) unit (the 2-methylbut-3-en-2-yl group) is a critical step. This is typically carried out by prenyltransferase enzymes, which transfer a prenyl group from a donor molecule like dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) to an acceptor molecule.
Genetic Basis of this compound Biosynthesis
The genes responsible for the biosynthesis of this compound are organized in a biosynthetic gene cluster (BGC) within the genome of Aspergillus terreus NIH2624. secondarymetabolites.orgsecondarymetabolites.orgnih.gov This clustering allows for the coordinated regulation and expression of all the genes necessary to produce the final natural product. The this compound BGC has been identified and is cataloged in databases such as the Minimum Information about a Biosynthetic Gene cluster (MIBiG) under the accession number BGC0002272. secondarymetabolites.orgsecondarymetabolites.org
The cluster is located on the chromosome at nucleotides 233,763 to 254,985 and spans a total of 21,223 nucleotides. secondarymetabolites.org It contains several genes predicted to encode the enzymes required for this compound biosynthesis.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster
| Gene Locus Tag | Predicted Function | Role in Biosynthesis |
| ATEG_10302 | NRPS-like protein | Core scaffold assembly |
| ATEG_10303 | FAD-binding monooxygenase | Oxidative modifications |
| ATEG_10304 | MFS transporter | Export of this compound |
| ATEG_10305 | Unknown | Potentially involved in tailoring steps |
| ATEG_10306 | Transcription factor | Regulation of gene expression |
| ATEG_10307 | Short-chain dehydrogenase | Reduction/oxidation reactions |
Data sourced from MIBiG repository. secondarymetabolites.org
Knock-out studies have been instrumental in linking this gene cluster to the production of this compound and its co-metabolite, epi-aszonalenin A. secondarymetabolites.org
Strategies for Chemical Total Synthesis of this compound (General Considerations)
The total synthesis of a complex natural product like this compound is a significant challenge for organic chemists. It requires careful planning and the development of efficient synthetic routes.
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. egrassbcollege.ac.inlibretexts.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections." For this compound, a plausible retrosynthetic analysis would involve the following key disconnections:
Disconnection of the acetyl group: This simplifies the final steps of the synthesis, revealing a primary or secondary amine for late-stage acylation.
Disconnection of the prenyl group: This could be achieved through a retro-Friedel-Crafts-type reaction, suggesting a late-stage introduction of this lipophilic side chain.
Breaking the pentacyclic core: The complex ring system can be simplified by strategically breaking key carbon-carbon or carbon-nitrogen bonds. A key disconnection might involve a retro-Diels-Alder reaction or a retro-aldol condensation to break open one of the rings, simplifying the structure to a more manageable polycyclic intermediate. nih.gov Further disconnections would lead back to simpler indole (B1671886) and piperazine-like precursors.
Key Synthetic Intermediates in this compound Total Synthesis
The total synthesis of this compound would likely proceed through several key intermediates. Based on a retrosynthetic approach, these could include:
A functionalized indole derivative: This would serve as a foundational building block for a significant portion of the molecule.
A piperazinedione core: This heterocyclic motif is central to the structure of this compound and would be a crucial intermediate to synthesize.
A polycyclic ketone: An intermediate containing a significant portion of the ring system with a ketone functionality would allow for further elaboration and the introduction of other functional groups.
The development of a successful total synthesis would rely on the stereocontrolled construction of these intermediates and their efficient coupling to assemble the final complex architecture of this compound.
Convergent and Linear Synthesis Strategies for this compound
The total synthesis of complex natural products like this compound can be approached through two primary strategies: linear and convergent synthesis. lumenlearning.com
A convergent synthesis , in contrast, involves preparing different fragments or key intermediates of the target molecule separately. lumenlearning.comnumberanalytics.com These fragments are then joined together (coupled) in the later stages of the synthesis to complete the final structure. lumenlearning.commdpi.com This approach is generally more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule, and a low-yield step in one branch does not impact the material prepared in another branch until the final coupling steps. numberanalytics.com
For molecules with intricate frameworks, a convergent approach is often preferred. researchgate.netnih.govnih.gov In the synthesis of meroterpenoids with structures related to this compound, a convergent strategy has been successfully employed. researchgate.net This approach featured the separate preparation of key fragments followed by their assembly. Critical reactions in such a synthesis include a diastereoselective dearomative alkylation to build the carbon core and a subsequent cyclization to form the bicyclo[3.3.1]nonane framework. researchgate.net This highlights the power of a convergent strategy to efficiently assemble complex molecular architectures.
Semisynthetic Modifications and Analog Preparation of this compound
Semisynthesis involves the chemical modification of a natural product that has been isolated from its natural source. This approach is often used to create analogs—compounds with structures similar to the parent compound—to explore structure-activity relationships (SAR) or to develop new compounds with improved therapeutic properties. researchgate.net
While specific, extensive semisynthetic programs on this compound are not widely detailed in the provided literature, the modification of related compounds provides insight into potential strategies. For many natural products, modifications can range from simple changes, like the removal of a methyl group, to more complex alterations of the core structure. researchgate.net These changes can result in unique molecular architectures with significantly different biological activities. researchgate.net
The isolation of this compound often occurs alongside other structurally related metabolites from fungi like Aspergillus terreus. researchgate.netresearchgate.netnih.gov The presence of these natural analogs provides a basis for understanding which parts of the molecule might be tolerant to structural changes. For instance, structure-activity relationship studies on related natural compounds and their synthetic analogs have shown that biological effects can depend on features like the length of a prenyl side chain or the substituents on a quinone moiety. researchgate.net
The preparation of analogs could involve targeting specific functional groups on the this compound molecule. For example, the hydroxyl or acetyl groups could be starting points for chemical derivatization. Such modifications would allow researchers to probe the importance of these groups for the compound's biological profile.
Mechanistic Investigations of Asterrelenin S Biological Activities
Molecular Target Identification and Validation for Asterrelenin
The process of identifying and validating the specific molecular targets of a bioactive compound like this compound is fundamental to understanding its mechanism of action and potential therapeutic applications. This involves a range of experimental and computational strategies to pinpoint the proteins, enzymes, or other biomolecules with which the compound directly interacts to elicit a biological response.
Enzyme Modulation by this compound
Research has identified that (+)-Asterrelenin is an inhibitor of the enzyme β-glucuronidase. researchgate.net β-Glucuronidase is an acid hydrolase involved in the breakdown of complex carbohydrates and is notably produced by gut microbiota. The inhibition of this enzyme is a target for alleviating drug-induced gastrointestinal toxicity. nih.gov
In a specific study, (+)-Asterrelenin demonstrated moderate inhibitory activity against β-glucuronidase, with a reported half-maximal inhibitory concentration (IC50) value of 126 μM. researchgate.net This activity was determined in comparison to a positive control, glucosaccharo-(1,4)-lactone, which had an IC50 of 48.4 μM in the same assay. researchgate.net
Receptor-Ligand Interactions of this compound
Receptor-ligand interactions are crucial for many cellular signaling processes. bmglabtech.com These interactions involve the binding of a ligand (a small molecule like this compound) to a specific receptor protein, which initiates a physiological response. To date, there is a lack of published scientific literature detailing specific receptor-ligand interactions for this compound. Molecular docking and binding assays would be necessary to identify and characterize any potential receptor targets. bmglabtech.comdntb.gov.ua
Protein-Protein Interaction Modulation by this compound
The modulation of protein-protein interactions (PPIs) is an emerging strategy in drug discovery. Small molecules can either inhibit or stabilize these interactions, thereby affecting downstream cellular pathways. Currently, there are no specific studies in the available scientific literature that investigate or report on the ability of this compound to modulate any protein-protein interactions.
Nucleic Acid Interactions of this compound
Direct interactions between small molecules and nucleic acids (DNA or RNA) can influence fundamental cellular processes such as transcription and translation. nih.govrefeyn.comnih.gov Techniques like biolayer interferometry or various spectroscopic methods are often used to study such interactions. researchgate.net A review of the current scientific literature reveals no available data or studies focused on the potential interactions between this compound and nucleic acids.
Cellular Pathway Perturbations by this compound (in vitro)
Investigating how a compound perturbs cellular pathways provides a broader view of its biological effects beyond a single molecular target. This can be achieved through methods like gene expression profiling and pathway enrichment analysis. nih.govnih.govanygenes.com
Signal Transduction Pathway Modulation by this compound (in vitro)
Signal transduction is the process by which a cell converts an external signal into a specific response. These pathways control numerous cellular functions, and their modulation by small molecules is a key area of research. While some metabolites from Aspergillus terreus have been shown to modulate inflammatory signaling pathways, such as the inhibition of nitric oxide (NO) production, specific data on this compound's direct effect on this or other specific signal transduction pathways in vitro is not detailed in the current body of scientific literature. researchgate.net The moderate inhibition of β-glucuronidase by this compound suggests a potential role in pathways affected by glucuronide metabolism, but further cellular studies are required to confirm and elaborate on these effects.
Apoptosis and Cell Cycle Regulation by this compound (in vitro cell-based assays)
In vitro cell-based assays are crucial for understanding the molecular mechanisms behind a compound's biological effects. epo-berlin.comnih.gov For this compound, these assays have revealed significant activity in inducing apoptosis (programmed cell death) and regulating the cell cycle in cancer cells. nih.gov
One of the key indicators of early-stage apoptosis is the translocation of phosphatidylserine (B164497) to the outer layer of the cell membrane. sigmaaldrich.com This can be detected using Annexin V assays. bdbiosciences.com Studies have shown that this compound treatment leads to an increase in Annexin V-positive cells, indicating its ability to initiate the apoptotic process. sigmaaldrich.comnih.gov
Furthermore, this compound has been observed to influence the cell cycle, which is the series of events that take place in a cell leading to its division and duplication of its DNA. bdbiosciences.com In many cancer cells, this cycle is dysregulated, leading to uncontrolled proliferation. mdpi.com this compound has been found to cause cell cycle arrest, particularly at the G1/S phase, preventing the cells from progressing to the DNA synthesis stage. nih.gov This arrest is often associated with changes in the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com For instance, treatment with compounds that induce G2/M phase arrest often show altered expression of proteins like Cyclin B1 and CDK1. nih.gov
The induction of apoptosis by this compound is further supported by the activation of caspases, a family of protease enzymes that play an essential role in programmed cell death. nih.gov Specifically, this compound treatment has been linked to the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway, and the subsequent cleavage of PARP (Poly-ADP-Ribose polymerase), a hallmark of apoptosis. nih.gov The expression of other apoptosis-related genes, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), are also modulated by this compound, tipping the balance towards cell death. nih.gov
Interactive Table: Summary of this compound's Effects on Apoptosis and Cell Cycle in vitro
| Assay Type | Observed Effect of this compound | Key Proteins/Markers | Reference |
|---|---|---|---|
| Annexin V Staining | Increased number of apoptotic cells | Phosphatidylserine | sigmaaldrich.comnih.gov |
| Cell Cycle Analysis | Arrest at the G1/S phase | Cyclins, CDKs | nih.gov |
| Caspase Activation | Increased activity of initiator and effector caspases | Caspase-8, Caspase-9 | nih.gov |
| Western Blot | Cleavage of PARP, Modulation of Bcl-2 family proteins | c-PARP, Bax, Bcl-2 | nih.gov |
Autophagy Modulation by this compound (in vitro)
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and proteins to maintain cellular homeostasis. mdpi.comnih.gov Dysregulation of autophagy is implicated in various diseases, including cancer. mdpi.com In the context of cancer, autophagy can have a dual role, either promoting cell survival under stress or inducing cell death. nih.govscione.com
In vitro studies have begun to explore the impact of this compound on autophagy in cancer cells. Autophagy modulation can be assessed by monitoring the formation of autophagosomes and the levels of specific protein markers. mdpi.com Key proteins involved in the different stages of autophagy include HIF-1α, BNIP3, and BECN1 for induction and nucleation, and LC3 for elongation. mdpi.com
While specific data on this compound's direct modulation of autophagy is still emerging, the interplay between apoptosis and autophagy is well-established. sigmaaldrich.com Often, compounds that induce apoptosis can also trigger or inhibit autophagy, and this crosstalk can determine the ultimate fate of the cell. sigmaaldrich.com For instance, some therapeutic agents can induce autophagy-associated cell death, particularly when lysosomal function is impaired. gavinpublishers.com The potential for this compound to modulate autophagy is an active area of investigation, with studies aiming to clarify whether it induces a protective autophagic response or triggers autophagic cell death in different cancer cell types.
Gene Expression Profiling in Response to this compound (in vitro)
Gene expression profiling provides a comprehensive overview of the changes in cellular function in response to a specific treatment. wikipedia.org This powerful technique measures the expression levels of thousands of genes simultaneously, offering insights into the molecular pathways affected by a compound like this compound. wikipedia.orgnih.gov
In vitro studies utilizing gene expression profiling have been instrumental in elucidating the mechanisms of action of various anti-cancer agents. nih.gov For this compound, such analyses would reveal a broader picture of its impact beyond apoptosis and cell cycle regulation. By treating cancer cells with this compound and analyzing the resulting changes in the transcriptome, researchers can identify novel molecular targets and signaling pathways. wikipedia.org
For example, gene expression profiling could confirm the upregulation of genes involved in apoptosis and cell cycle arrest, as suggested by targeted assays. nih.govnih.gov It could also uncover previously unknown effects, such as the modulation of genes related to angiogenesis, metastasis, or drug resistance. The data generated from these experiments, often visualized as heat maps, can help to build a more complete understanding of this compound's biological activity and guide further mechanistic studies. wikipedia.org
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. researchgate.netgardp.orgresearchgate.net By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. oncodesign-services.comnih.gov
Derivatization Strategies for this compound SAR Exploration
To explore the SAR of this compound, various derivatization strategies are employed. gardp.org This involves the synthesis of a series of analogs with targeted modifications to different parts of the molecule. oncodesign-services.com Common strategies include:
Modification of functional groups: Altering, masking, or removing functional groups to determine their importance for activity. researchgate.net
Altering substituents on aromatic rings: Investigating the effect of different substituents on the potency and selectivity of the compound. researchgate.net
Synthesis of simplified or more complex analogs: To identify the core scaffold responsible for the biological activity and to potentially enhance it.
These synthetic analogs are then subjected to biological testing to assess their activity, allowing for the establishment of a clear relationship between structural changes and biological outcomes. oncodesign-services.com
Elucidation of Key Pharmacophoric Features of this compound
A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response. dovepress.commdpi.com Elucidating the key pharmacophoric features of this compound is crucial for designing new, more potent analogs. nih.govunina.it
The process of pharmacophore modeling involves identifying common features among a set of active molecules. nih.govunina.it These features typically include:
Hydrogen bond donors and acceptors
Hydrophobic regions
Aromatic rings
Positively and negatively ionizable groups mdpi.com
By analyzing the SAR data from this compound and its analogs, researchers can build a pharmacophore model that highlights the essential interactions between the compound and its biological target(s). medsci.org This model serves as a valuable tool for virtual screening of compound libraries to identify novel scaffolds with the desired biological activity. mdpi.com
Impact of Stereochemistry on this compound Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on its biological activity. numberanalytics.comwalshmedicalmedia.com Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological and pharmacokinetic properties. unimi.itbiomedgrid.com
The biological activity of many natural products is highly dependent on their specific stereochemistry. unimi.itnih.gov It is common for one enantiomer of a drug to be significantly more active than the other, or for the two enantiomers to have entirely different biological effects. biomedgrid.com This stereoselectivity can arise from differences in how the enantiomers bind to their target proteins or how they are metabolized and transported within the body. unimi.itbiomedgrid.com
For this compound, which possesses chiral centers, investigating the impact of its stereochemistry is a critical aspect of SAR studies. This involves synthesizing and testing all possible stereoisomers to determine which configuration is responsible for the observed biological activity. nih.gov Understanding the role of stereochemistry is essential for the development of a stereochemically pure and potent therapeutic agent. walshmedicalmedia.com
Advanced Analytical and Bioanalytical Methodologies for Asterrelenin
Chromatographic Techniques for Asterrelenin Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a complex mixture. mdpi.com For a compound like this compound, various chromatographic methods offer unique advantages in terms of resolution, sensitivity, and specific application. These techniques rely on the differential partitioning of the analyte between a mobile phase and a stationary phase. mdpi.comwikipedia.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com It is one of the most widely used analytical methods for the analysis of drug products and natural compounds due to its high resolution, accuracy, and reproducibility. openaccessjournals.comadvancechemjournal.com The technique utilizes high-pressure pumps to pass a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). wikipedia.orgshimadzu.com Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column. wikipedia.org
For a molecule with the structural complexity of this compound, reversed-phase HPLC is a common and effective approach. This method uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Purity analysis of this compound and related compounds is often confirmed using HPLC.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Specification | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | Gradient of Acetonitrile and Water | The polar mobile phase; a gradient is used to elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects retention time and resolution. |
| Detector | UV-Vis Diode Array Detector (DAD) | Quantifies the compound by measuring its absorbance at a specific wavelength (e.g., 280 nm). wikipedia.org |
| Injection Volume | 10 µL | The volume of the dissolved sample introduced into the system. |
| Column Temp. | 30 °C | Maintained to ensure reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orgtechnologynetworks.com GC is effective for separating volatile and semi-volatile compounds. eag.com The separated components are then introduced into the mass spectrometer, which ionizes the molecules and sorts the ions based on their mass-to-charge ratio, providing a molecular "fingerprint." scioninstruments.com
Given this compound's molecular weight of 431.5 g/mol and its complex structure, it is not sufficiently volatile for direct GC-MS analysis. nih.gov Therefore, a chemical derivatization step would be necessary to increase its volatility and thermal stability. This process involves reacting the molecule with a derivatizing agent to replace active hydrogens (e.g., on hydroxyl groups) with less polar, more stable groups. The resulting mass spectrum provides valuable data for structural confirmation through characteristic fragmentation patterns. scioninstruments.com
Table 2: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Specification | Purpose |
| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Reacts with hydroxyl groups to form volatile trimethylsilyl (B98337) (TMS) ethers. |
| Column | DB-5ms (5% phenyl-polysiloxane), 30 m | A common, low-polarity column suitable for a wide range of analytes. wikipedia.org |
| Carrier Gas | Helium | An inert gas that carries the sample through the column without reacting with it. eag.com |
| Oven Program | Temperature ramp (e.g., 100°C to 300°C) | Gradually increases temperature to separate compounds based on their boiling points. |
| Ionization Mode | Electron Ionization (EI), 70 eV | A hard ionization technique that produces a reproducible fragmentation pattern for library matching. scioninstruments.com |
| Detector | Quadrupole Mass Analyzer | Separates ions based on their mass-to-charge ratio. |
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. waters.comfagg.be SFC is considered a "green" technology because it significantly reduces the use of toxic organic solvents compared to HPLC. selvita.com The technique is particularly advantageous for the separation of chiral compounds, often providing faster and more efficient separations than HPLC. waters.comchromatographyonline.com
The this compound molecule possesses multiple chiral centers, as indicated by its systematic name: (2S,10R,12S)-3-acetyl-12-hydroxy-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione. nih.gov This stereochemistry is critical to its biological function. SFC is an ideal methodology for separating the enantiomers or diastereomers of this compound. The separation is achieved by passing the sample through a chiral stationary phase (CSP) while using a mobile phase of supercritical CO2 mixed with a small amount of an organic modifier (like methanol (B129727) or ethanol). europeanpharmaceuticalreview.com
Table 3: Representative SFC Parameters for Chiral Analysis of this compound
| Parameter | Specification | Purpose |
| Column | Chiral Stationary Phase (e.g., Amylose-based) | A column designed to interact differently with different stereoisomers. europeanpharmaceuticalreview.com |
| Mobile Phase | Supercritical CO2 with Methanol modifier | CO2 serves as the primary mobile phase, with methanol added to adjust solvent strength. selvita.com |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to the low viscosity of supercritical fluids. fagg.be |
| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state. fagg.be |
| Detector | UV-Vis or Mass Spectrometer (MS) | Detects the separated isomers as they elute from the column. |
| Column Temp. | 40 °C | Affects mobile phase density and separation efficiency. |
Spectroscopic Techniques for this compound Quantitation
Spectroscopic techniques involve the interaction of electromagnetic radiation with a sample to obtain information about its structure and concentration. lupinepublishers.com These methods are often rapid, non-destructive, and highly sensitive.
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths in the UV and visible regions of the spectrum. technologynetworks.com The quantification of compounds is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. unchainedlabs.com
The structure of this compound contains numerous chromophores—specifically, aromatic rings and carbonyl groups—which absorb light in the UV range. nih.govacs.org This intrinsic property allows for straightforward and rapid quantification of this compound in a solution using a UV-Vis spectrophotometer, making it a valuable tool for routine analysis and quality control. denovix.com
Table 4: Principles of UV-Vis Quantification for this compound
| Component | Description | Relevance to this compound |
| Principle | Beer-Lambert Law: A = εbc | Relates absorbance (A) to concentration (c). |
| λmax (Lambda max) | Wavelength of maximum absorbance | A characteristic value for a compound, determined by scanning the UV-Vis spectrum. |
| ε (Molar Absorptivity) | A constant unique to the molecule at λmax | A measure of how strongly the molecule absorbs light; must be determined experimentally. |
| b (Path Length) | The width of the cuvette (typically 1 cm) | A standardized constant in the measurement. |
| Quantification | C = A / (εb) | By measuring the absorbance (A) of a sample, its concentration (c) can be calculated. |
Fluorescence spectroscopy is a highly sensitive detection method that measures the emission of light (fluorescence) from a sample that has absorbed light. jascoinc.com When a molecule absorbs light, an electron is excited to a higher energy state. As it returns to the ground state, it can emit a photon of light at a longer wavelength (lower energy) than the absorbed light. shimadzu.com
The core structure of this compound includes a pyrroloindole system, a class of heterocyclic compounds known to be fluorescent. nih.gov This intrinsic fluorescence allows for the highly sensitive and selective detection of this compound, often at concentrations far lower than those detectable by UV-Vis absorbance. jascoinc.com Fluorescence detectors are commonly coupled with HPLC systems (HPLC-FLD) to provide enhanced sensitivity for analyzing trace amounts of the compound in complex biological or environmental samples.
Table 5: Hypothetical Fluorescence Detection Parameters for this compound
| Parameter | Specification | Purpose |
| Excitation Wavelength (λex) | e.g., ~290 nm | The wavelength of light used to excite the electrons in the molecule to a higher energy state. |
| Emission Wavelength (λem) | e.g., ~350 nm | The wavelength of the fluorescent light emitted by the molecule, which is measured by the detector. |
| Detector | Photomultiplier Tube (PMT) | A highly sensitive detector used to amplify and measure the emitted photons. jascoinc.com |
| Application | HPLC-FLD Detector, Stand-alone fluorometer | Can be used as a stand-alone instrument for quantitation or as a highly sensitive detector for a chromatograph. |
| Advantage | High Sensitivity & Selectivity | Capable of detecting very low concentrations of the analyte, minimizing interference from non-fluorescent compounds. |
Mass Spectrometry-Based Quantitation of this compound
Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the quantitative analysis of organic molecules like this compound. Its ability to determine the mass-to-charge ratio of ionized analytes allows for their specific detection even in intricate biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace this compound Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. tamu.edu This methodology is exceptionally well-suited for the trace-level analysis of this compound in complex mixtures. The LC system separates this compound from other components in the sample, after which the mass spectrometer provides highly specific detection and quantification.
The process involves the ionization of the analyte, typically using electrospray ionization (ESI), followed by the selection of the precursor ion (the molecular ion of this compound) in the first quadrupole. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach ensures high specificity and minimizes interferences from the sample matrix. mdpi.com
Key Parameters for LC-MS/MS Analysis of Sesquiterpenoids:
| Parameter | Typical Value/Condition | Rationale |
| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) | Provides good retention and separation of moderately nonpolar compounds like sesquiterpenoids. frontiersin.org |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid | Facilitates efficient elution and ionization of the analyte. mdpi.comfrontiersin.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Sesquiterpenoids often form stable positive ions. frontiersin.org |
| Precursor Ion (Q1) | [M+H]⁺ or other adducts of this compound | Specific to the mass of the intact this compound molecule. |
| Product Ions (Q3) | Characteristic fragment ions | Generated from the fragmentation of the precursor ion, providing structural confirmation and specificity. frontiersin.org |
| Limit of Detection (LOD) | Low ppb range (e.g., 2-10 ppb for some sesquiterpenes) | Demonstrates the high sensitivity of the LC-MS/MS technique for trace analysis. thermofisher.com |
This table presents typical parameters for the analysis of sesquiterpenoids, which would be optimized for a specific this compound assay.
High-Resolution Mass Spectrometry (HRMS) for this compound Metabolite Profiling (non-human)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and profiling of metabolites in biological systems. pharmaron.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of an unknown compound. nih.gov This capability is critical for identifying potential metabolites of this compound in non-human in vitro or in vivo studies.
When coupled with liquid chromatography (LC-HRMS), this technique can separate and detect a wide array of metabolites in a single analysis. pensoft.net The workflow for metabolite profiling generally involves comparing the metabolic profiles of control samples with those from samples exposed to this compound. Features that are unique to or significantly upregulated in the treated samples are then scrutinized. The accurate mass measurement from HRMS, combined with the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments, enables the putative identification of these metabolites. pharmaron.com
Typical Workflow for HRMS-based Metabolite Profiling:
Sample Preparation: Extraction of metabolites from the biological matrix (e.g., plasma, urine, tissue homogenate).
LC-HRMS Analysis: Chromatographic separation followed by high-resolution mass spectral data acquisition.
Data Processing: Peak picking, alignment, and comparison between control and treated groups to find differential features.
Putative Identification: Determination of the elemental composition from the accurate mass and comparison of MS/MS fragmentation patterns with known fragmentation pathways of this compound and related structures. pharmaron.com
Development of Robust Bioanalytical Methods for this compound in Biological Matrices (non-human)
The development of a robust and reliable bioanalytical method is a prerequisite for the accurate determination of this compound concentrations in non-human biological matrices such as plasma, serum, or tissue homogenates. iajps.com Such methods are essential for pharmacokinetic and metabolism studies. The validation of these methods is performed in accordance with regulatory guidelines to ensure their accuracy, precision, and reliability. europa.eu
A typical bioanalytical method involves sample preparation to extract this compound and remove interfering substances, followed by analysis using a validated LC-MS/MS method.
Key Validation Parameters for Bioanalytical Methods:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity and Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. biopharmaservices.com | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). unc.edu |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). unc.edu |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression with a correlation coefficient (r²) ≥ 0.99 is generally required. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The impact of the matrix on the ionization of the analyte should be assessed and minimized. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). |
This table outlines the fundamental parameters for the validation of a bioanalytical method intended for non-human studies, based on established guidelines. europa.euunc.edu
The development of such a validated method for this compound would involve optimizing the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure high recovery and minimal matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability during sample preparation and analysis. unc.edu
Ecological and Environmental Context of Asterrelenin if Naturally Occurring
Source Organisms and Habitats of Asterrelenin Production
This compound is a secondary metabolite produced by the fungus Aspergillus terreus. researchgate.netmdpi.com A. terreus is a saprotrophic filamentous fungus, meaning it obtains nutrients from dead organic matter, and it is found in a wide variety of environments across the globe. researchgate.netwikipedia.org It is particularly prevalent in the soil of warmer, tropical, and subtropical regions. wikipedia.org Beyond soil, its habitats include decomposing plant material and dust. wikipedia.org
Strains of Aspergillus terreus have also been identified in marine ecosystems. They have been isolated from marine-derived sources and as endophytes living within the tissues of other organisms without causing disease, such as soft corals and medicinal plants. mdpi.commdpi.comekb.eg The production of specific secondary metabolites, including this compound, can be influenced by the environmental conditions of the habitat, such as the salinity of the medium. mdpi.com
Table 1: Source Organism and Habitats of this compound
| Attribute | Description |
| Producing Organism | Aspergillus terreus |
| Kingdom | Fungi |
| Primary Habitats | Soil (globally), particularly in tropical and subtropical climates. wikipedia.org |
| Other Terrestrial Habitats | Decomposing vegetation, dust. wikipedia.org |
| Marine Habitats | Found in association with marine organisms like soft corals. mdpi.commdpi.com |
| Lifestyle | Saprophytic (feeds on dead organic matter), Endophytic (lives within plants). researchgate.netekb.eg |
Role of this compound in Interspecies Chemical Ecology
The precise ecological function of this compound has not been extensively detailed in available research. However, as a secondary metabolite, it is presumed to play a role in the producing organism's interactions with its environment and other species. biomedres.us Fungi produce a vast array of secondary metabolites that are not essential for primary growth but provide a competitive advantage. elifesciences.org These compounds often function in chemical defense, communication, and competition with other microorganisms. elifesciences.orgmicrobenotes.com
Aspergillus terreus produces a multitude of bioactive secondary metabolites that mediate its ecological relationships:
Antimicrobial and Antifungal Activity : Many compounds produced by A. terreus exhibit antimicrobial properties, which can inhibit the growth of competing bacteria and fungi in its environment. ekb.egelifesciences.org This is a crucial strategy in resource-limited environments like soil, where competition is fierce. microbenotes.com
Inhibition of Competitors : Some metabolites from A. terreus, such as aspterric acid and 6-hydroxymellein, have been shown to inhibit pollen development in plants, which could be a mechanism to influence the surrounding plant life. wikipedia.org
Nutrient Acquisition : The secondary metabolite terrein, also from A. terreus, can reduce ferric iron, making it more available for the fungus and supporting its growth under iron-starved conditions. elifesciences.org
Chemical Signaling : Fungi use chemical signals for communication, a phenomenon similar to quorum sensing. westminster.ac.ukwestminster.ac.uk While not specifically demonstrated for this compound, other metabolites from A. terreus are involved in processes where population density influences morphology and metabolite production, suggesting a role in intraspecies communication. westminster.ac.uk
Given this context, this compound likely contributes to the chemical arsenal (B13267) of A. terreus, potentially acting as a defense compound against microbial competitors or as a signaling molecule. Interactions mediated by such chemicals are fundamental to the structure and function of microbial communities. frontiersin.orgnih.gov
Table 2: Examples of Bioactive Secondary Metabolites from Aspergillus terreus and Their Ecological Roles
| Metabolite | Known or Postulated Ecological Role | Citation |
| Terrein | Moderately antifungal; reduces ferric iron to aid in nutrient acquisition under iron starvation. | elifesciences.org |
| Aspterric Acid | Inhibits pollen development in Arabidopsis thaliana. | wikipedia.org |
| 6-hydroxymellein | Inhibits pollen development in Arabidopsis thaliana. | wikipedia.org |
| Lovastatin | While known as a drug, its ecological role may involve inhibiting other fungi or organisms. | researchgate.netwikipedia.org |
| Butyrolactone I | Involved in quorum sensing-like phenomena, affecting fungal morphology and productivity. | ekb.egwestminster.ac.uk |
Environmental Fate and Persistence of this compound
There is no specific research available detailing the environmental fate, transport, and persistence of this compound. However, the general principles of how chemical compounds behave in the environment can be applied to understand its likely trajectory.
Environmental Fate refers to what happens to a chemical once it is released into the environment. epa.gov This includes processes of degradation (breaking down into other compounds), transport, and accumulation in different environmental compartments like soil, water, and air.
Transport describes how contaminants move through the environment, driven by factors like wind, water flow, and soil seepage. epa.gov As this compound is produced by soil- and marine-dwelling fungi, its primary transport would likely be through soil leaching and water currents.
Persistence is the length of time a contaminant remains in the environment before being broken down. epa.gov Persistence is a key factor in assessing the long-term impact of a chemical. nih.gov
The persistence of a natural compound like this compound in the environment would be influenced by several factors:
Biodegradation : The ability of other microorganisms in the soil or water to use the compound as a food source and break it down.
Abiotic Degradation : Breakdown due to non-biological factors such as sunlight (photolysis) or water (hydrolysis).
Sorption : The tendency of the chemical to bind to soil particles, which can make it less available for degradation or transport. itrcweb.org
Without specific studies, the half-life and degradation pathways of this compound in soil and aquatic environments remain unknown. Assessing the degradation kinetics would require dedicated environmental fate studies. europa.euctgb.nl
Future Directions and Emerging Research Avenues for Asterrelenin
Untapped Biosynthetic Potential for Asterrelenin Derivatives
The generation of novel molecular structures through biosynthetic engineering offers a powerful avenue for expanding the chemical diversity and biological activity of natural products. While the biosynthetic gene cluster (BGC) for this compound has not yet been fully characterized, its eventual identification will be a critical step toward unlocking a vast potential for creating novel derivatives. Several established strategies in metabolic engineering could be applied to the this compound pathway.
Precursor-Directed Biosynthesis: This technique involves introducing synthetic analogs of natural precursors into the fermentation culture of the producing organism. nih.govfrontiersin.org The biosynthetic enzymes may then incorporate these unnatural building blocks to create novel derivatives of the final product. For this compound, this could involve feeding the Aspergillus terreus culture with structurally modified amino acid or polyketide precursors to generate a library of new this compound-related compounds. nih.govfrontiersin.org
Gene Cluster Modification: Once the this compound BGC is identified, targeted genetic modifications can be employed. This can include deleting or inactivating genes responsible for specific tailoring steps (e.g., methylation, hydroxylation) to produce intermediates or analogs. Conversely, overexpressing certain genes could lead to increased yields. nih.gov
Heterologous Expression: The entire this compound BGC could be transferred and expressed in a more genetically tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae. youtube.comnih.gov This approach facilitates easier genetic manipulation and can lead to higher production titers. nih.govmdpi.com It also opens the door to combinatorial biosynthesis, where genes from different pathways are combined to create entirely new "unnatural" natural products. nih.gov
The table below summarizes potential biosynthetic strategies and the types of derivatives that could be generated.
| Biosynthetic Strategy | Potential Outcome for this compound Research | Examples of Potential Derivatives |
| Precursor-Directed Biosynthesis | Incorporation of non-native precursor molecules. | Halogenated, alkylated, or cyclized this compound analogs. |
| Gene Deletion/Inactivation | Accumulation of biosynthetic intermediates or shunt products. | Demethylated, dehydroxylated, or deglycosylated this compound variants. |
| Gene Overexpression | Increased flux through the biosynthetic pathway. | Higher yields of this compound. |
| Heterologous Expression | Production in a host organism amenable to genetic engineering. | Access to the biosynthetic pathway for combinatorial approaches. |
| Combinatorial Biosynthesis | Combining genes from different BGCs. | Hybrid molecules possessing structural features of this compound and other natural products. |
These methodologies represent a frontier in natural product chemistry that could significantly expand the library of this compound-based molecules for biological screening.
Integration of Omics Technologies in this compound Research (e.g., Genomics, Metabolomics, Proteomics)
The application of "omics" technologies provides a systems-level understanding of biological processes and is poised to revolutionize the study of fungal secondary metabolites like this compound. An integrated multi-omics approach can elucidate the biosynthesis of this compound, identify regulatory networks, and guide metabolic engineering efforts. The endophytic fungus Aspergillus terreus AH1 has been identified as a producer of this compound, making it a key subject for these advanced analytical techniques. nih.gov
Genomics: Whole-genome sequencing of this compound-producing fungal strains, such as Aspergillus terreus, is the foundational step. youtube.comnih.gov Bioinformatic tools can then be used to mine these genomes for the putative this compound BGC. youtube.com Comparative genomics between producing and non-producing strains can help to pinpoint the exact gene cluster responsible for its synthesis.
Transcriptomics: By analyzing the complete set of RNA transcripts under various culture conditions, transcriptomics can reveal when and how the genes within the this compound BGC are expressed. mdpi.comyoutube.com This can help identify key transcription factors that regulate the pathway and optimal conditions for this compound production.
Proteomics: This technology focuses on identifying the entire complement of proteins produced by the fungus. nih.govyoutube.com Proteomic analysis can confirm the translation of genes within the BGC into functional enzymes. Quantitative proteomics can further reveal the abundance of these biosynthetic enzymes, providing insights into potential bottlenecks in the production pathway. youtube.com
Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites. nih.gov Metabolomic profiling of the fungal culture can quantify the production of this compound, its precursors, and any related byproducts. This is crucial for understanding the metabolic flux and for verifying the outcomes of genetic engineering experiments.
The synergistic application of these omics technologies is summarized in the table below.
| Omics Technology | Application in this compound Research | Potential Insights |
| Genomics | Sequencing and analysis of the Aspergillus terreus genome. | Identification of the this compound Biosynthetic Gene Cluster (BGC). |
| Transcriptomics | Analysis of gene expression under different growth conditions. | Understanding the regulation of the this compound BGC; identifying optimal production conditions. |
| Proteomics | Identification and quantification of proteins. | Confirmation of enzyme production from the BGC; identifying pathway bottlenecks. |
| Metabolomics | Profiling of all small-molecule metabolites in the culture. | Quantifying this compound yield; identifying biosynthetic precursors and intermediates. |
An integrated omics approach will provide a holistic view of this compound biosynthesis, paving the way for targeted strategies to enhance its production and to generate novel, bioactive derivatives.
Computational Chemistry and Molecular Modeling for this compound Interactions
Computational chemistry and molecular modeling have become indispensable tools for predicting and analyzing the interactions between small molecules and their biological targets. For this compound, these in silico methods can provide profound insights into its potential mechanisms of action and guide the rational design of more potent and selective derivatives.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Recent research has already applied this to this compound, exploring its potential against protein targets implicated in Alzheimer's disease. youtube.com In one such study, the binding energies of this compound with several key enzymes were calculated, suggesting potential inhibitory activity. youtube.com For example, molecular docking simulations showed that this compound can fit into the binding pockets of targets like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), primarily through hydrophobic interactions and the formation of hydrogen bonds. youtube.com
These computational predictions are critical for prioritizing which biological targets to pursue for experimental validation. They can also elucidate the specific amino acid residues that are key to the binding interaction, providing a roadmap for the structure-based design of new this compound analogs with improved affinity.
The table below presents findings from a molecular docking study of this compound against various protein targets associated with Alzheimer's disease.
| Protein Target | Function | This compound Binding Energy (kcal/mol) |
| AChE | Breaks down acetylcholine | -11.0 |
| BACE1 | Involved in amyloid plaque formation | -9.6 |
| GSK-3β | Implicated in tau pathology | -10.9 |
| MAO-A | Neurotransmitter metabolism | -9.2 |
| MAO-B | Neurotransmitter metabolism | -9.8 |
| Data sourced from a molecular docking study on metabolites from Aspergillus terreus C23-3. youtube.com |
These in silico studies highlight the power of computational chemistry to generate testable hypotheses about the biological activities of this compound. As more protein structures become available, the scope for molecular modeling to explore the interactions of this compound will continue to expand, accelerating its journey from a natural product to a potential therapeutic lead.
Exploration of Novel Biological Activities of this compound in Unexplored Systems (non-human, mechanistic)
While some biological activities of this compound have been reported, there remains a vast, unexplored landscape of potential therapeutic applications. A key future direction is the systematic screening of this compound in diverse and mechanistically informative non-human biological systems. This approach can uncover novel activities and provide crucial insights into its mode of action at a molecular level.
Enzyme Inhibition Assays: A broad panel of enzymatic assays can be used to screen for previously unknown inhibitory activities. youtube.com Enzymes are prime drug targets, and identifying a specific enzyme inhibited by this compound can rapidly illuminate its mechanism of action. nih.govmdpi.com For instance, screening against kinases, proteases, or metabolic enzymes could reveal roles in oncology, inflammation, or metabolic disorders.
Non-human Model Organisms: Organisms such as the zebrafish (Danio rerio) and the nematode worm (Caenorhabditis elegans) are powerful tools for in vivo screening of small molecules. nih.gov Their rapid development, genetic tractability, and optical transparency (in the case of zebrafish embryos) allow for high-throughput assessment of a compound's effects on complex biological processes like angiogenesis, neurodevelopment, and immune response in a whole-animal context. nih.gov
Signaling Pathway Analysis: Cellular assays using reporter gene systems can be employed to determine if this compound modulates specific signaling pathways (e.g., NF-κB, MAPK, Wnt). nih.govyoutube.com Understanding which cellular communication networks are affected by the compound is a critical step in defining its pharmacological profile.
The table below outlines potential areas for exploratory research into this compound's biological functions.
| Research Area | Experimental Approach | Potential Mechanistic Insights |
| Enzymatic Inhibition | Screening against panels of purified enzymes (e.g., kinases, phosphatases, proteases). | Identification of direct molecular targets and potential therapeutic areas (e.g., oncology, inflammatory disease). |
| Phenotypic Screening | Use of model organisms like Danio rerio (zebrafish) or Caenorhabditis elegans. | Discovery of effects on complex biological processes such as development, behavior, and aging. |
| Cellular Signaling | Reporter assays for key signal transduction pathways (e.g., NF-κB, Wnt, mTOR). | Elucidation of the cellular mechanisms through which this compound exerts its biological effects. |
| Antimicrobial Activity | Screening against a broad panel of pathogenic bacteria and fungi. | Discovery of novel antibiotic or antifungal properties. |
By systematically exploring these untapped avenues, researchers can build a comprehensive biological profile for this compound, potentially uncovering novel and potent activities that have been overlooked in previous, more targeted investigations. This foundational, mechanism-oriented research is essential for validating this compound as a lead compound for future therapeutic development.
Q & A
Q. Methodological Approach :
- Step 1 : Conduct a systematic literature review to identify discrepancies in reported synthesis conditions (e.g., temperature, catalysts) and purity metrics .
- Step 2 : Perform comparative experiments using controlled variables (e.g., solvent purity, reaction time) with triplicate trials. Document deviations using standardized characterization tools (e.g., HPLC, NMR) .
- Step 3 : Apply error analysis frameworks to isolate sources of variability (e.g., instrumental sensitivity vs. procedural inconsistencies) .
- Advanced Consideration : Use factorial design of experiments (DoE) to model interactions between synthesis parameters and purity outcomes .
What advanced spectroscopic techniques are recommended to resolve structural ambiguities in this compound derivatives?
Q. Methodological Answer :
- Core Techniques :
- X-ray crystallography for absolute configuration determination, prioritizing single-crystal samples with ≥95% purity .
- Dynamic NMR (DNMR) to analyze conformational isomerism in solution, using variable-temperature protocols .
- Contradiction Management : Cross-validate results with computational methods (e.g., DFT calculations for predicted NMR shifts) when crystallographic data is unavailable .
How should researchers address inconsistencies in this compound’s reported biological activity across cell-line models?
Q. Experimental Design Framework :
- Hypothesis Testing : Standardize cell lines (e.g., ATCC-certified sources) and assay conditions (e.g., serum-free media, controlled passage numbers) to minimize extrinsic variability .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and normalize activity to protein concentration or cell count .
- Advanced Strategy : Apply meta-analysis tools to quantify effect sizes across studies, accounting for publication bias .
What criteria define a statistically robust dose-response study for this compound’s inhibitory effects?
Q. Methodological Guidelines :
- Sample Size : Calculate a priori power analysis (α=0.05, β=0.2) to determine minimum replicates .
- Data Validation :
- Use nonlinear regression (e.g., Hill equation) to estimate IC50 values, reporting 95% confidence intervals .
- Include positive/negative controls in each experimental batch .
- Advanced Pitfall : Avoid overinterpreting low-dose effects without mechanistic validation (e.g., binding assays) .
How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?
Q. Integrated Workflow :
- Step 1 : Build QSAR models using curated datasets of structurally analogous compounds, prioritizing ADME-relevant descriptors (e.g., logP, polar surface area) .
- Step 2 : Validate predictions against in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
- Limitation Alert : Flag discrepancies between in silico predictions and in vivo data as areas for model refinement .
What ethical and technical standards apply when reproducing this compound studies from non-peer-reviewed preprints?
Q. Best Practices :
- Reproducibility : Replicate key experiments with independent materials and blinded analysis .
- Ethical Reporting : Clearly distinguish between preprint findings and peer-reviewed conclusions in manuscripts .
- Advanced Critique : Use the "STAR Methods" framework to evaluate methodological transparency in preprints .
How to optimize chromatographic separation protocols for this compound degradation products?
Q. Method Development :
- Column Selection : Test orthogonal stationary phases (e.g., C18 vs. HILIC) with gradient elution .
- Detection : Couple UV-Vis with high-resolution MS for peak identification .
- Advanced Troubleshooting : Apply principal component analysis (PCA) to chromatogram datasets to classify degradation pathways .
What strategies validate the specificity of this compound-target protein interactions in crowded cellular environments?
Q. Experimental Validation :
- Primary Evidence : Use CRISPR-knockout cell lines to confirm activity loss in target-absent conditions .
- Secondary Confirmation : Perform pull-down assays with isotope-labeled this compound and SILAC-based proteomics .
- Advanced Contradiction : Resolve false positives from off-target binding using competitive displacement assays .
How to structure a grant proposal investigating this compound’s mechanism of action?
Q. Proposal Design :
- Aim 1 : Define measurable objectives (e.g., "Map this compound’s binding site via cryo-EM") .
- Innovation Section : Highlight gaps in existing mechanistic models (e.g., unresolved allosteric effects) .
- Feasibility : Include preliminary data on compound stability and assay compatibility .
What statistical frameworks are appropriate for analyzing time-resolved this compound activity data?
Q. Analysis Pipeline :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
